3,6-Dihydronicotinic acid is a reduced derivative of nicotinic acid, characterized by the presence of two hydrogen atoms added to the pyridine ring. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of nicotine and other alkaloids within the Nicotiana genus. Its structural modifications and reactivity make it an important subject of study in organic chemistry and pharmacology.
3,6-Dihydronicotinic acid is primarily sourced from the tobacco plant (Nicotiana tabacum), where it is synthesized as part of the metabolic pathways that lead to nicotine production. The biosynthesis involves several enzymatic reactions starting from putrescine and moving through intermediates such as nicotinic acid .
3,6-Dihydronicotinic acid belongs to the class of organic compounds known as carboxylic acids and is specifically categorized as a pyridine derivative. It is structurally related to other alkaloids and plays a crucial role in the synthesis of various nitrogen-containing compounds.
The synthesis of 3,6-dihydronicotinic acid can be achieved through several methods, primarily involving the reduction of nicotinic acid. Notably:
The synthesis process often involves controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, enzymatic reductions can be performed under mild conditions to enhance selectivity for the desired product.
The molecular structure of 3,6-dihydronicotinic acid can be represented as follows:
The compound features a pyridine ring with two additional hydrogen atoms at positions 3 and 6 compared to nicotinic acid, which contributes to its reduced state.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
3,6-Dihydronicotinic acid participates in various chemical reactions:
The reactivity of 3,6-dihydronicotinic acid is influenced by its functional groups, allowing it to engage in electrophilic aromatic substitution and nucleophilic addition reactions.
In biological systems, 3,6-dihydronicotinic acid serves as an intermediate in the biosynthesis of nicotine. The mechanism involves:
Research indicates that specific enzymes like N-methylputrescine oxidase play a crucial role in facilitating these transformations, highlighting the compound's importance in alkaloid biosynthesis.
3,6-Dihydronicotinic acid has several applications in scientific research:
3,6-Dihydronicotinic acid (3,6-DHNA) is a pivotal intermediate in the de novo and salvage pathways of NAD+ biosynthesis. It bridges pyridine nucleotide metabolism with cellular redox equilibrium by serving as a precursor for NAD+ cofactors. In the de novo pathway, quinolinic acid undergoes phosphoribosylation to form nicotinic acid mononucleotide (NaMN), which is subsequently converted to nicotinic acid (NA). NA is then reduced to 3,6-DHNA by NADPH-dependent enzymes like isoflavone reductase homologs (e.g., A622 in plants) [8]. This reduction is a committed step that channels metabolites toward dihydropyridine intermediates essential for NAD+ assembly.
Cellular NAD+ pools are compartmentalized, with concentrations varying significantly:
3,6-DHNA influences redox homeostasis by modulating flux through the pyridine nucleotide cycle. Its rapid turnover (t½ ≈ 2 hours in liver) ensures adaptive responses to metabolic stress, such as DNA damage or oxidative conditions, where NAD+ consumption by PARPs or sirtuins increases [6]. Depletion of 3,6-DHNA disrupts NADH/NAD+ ratios, impairing mitochondrial respiration and amplifying reactive oxygen species (ROS) generation [6].
Table 1: Subcellular NAD+ Concentrations in Mammalian Cells
Compartment | NAD+ Concentration (µM) |
---|---|
Mitochondria | 191–275 |
Nucleus | 87–136 |
Cytoplasm | 92–122 |
The enzymatic conversion of nicotinic acid (NA) to 3,6-DHNA is catalyzed by NADPH-dependent reductases, exhibiting strict stereochemical control. Studies using isotopically labeled NA ([5,6-14C, 13C, 6-3H]) demonstrate that reduction occurs via pro-R hydrogen addition at C6, yielding (6R)-3,6-dihydronicotinic acid [4]. This stereospecificity is conserved across kingdoms:
3,6-DHNA’s instability necessitates rapid enzymatic processing. In NAD+ biosynthesis, it undergoes spontaneous decarboxylation to 1,2- or 2,5-dihydropyridine, which condenses with phosphoribosyl moieties to form dihydronicotinic acid riboside (NARH). NARH is phosphorylated and adenylated to complete NAD+ synthesis [9]. This pathway synergizes with nicotinamide riboside (NR) salvage; NARH and NR jointly elevate cellular NAD+ by 3-fold in hepatocytes, surpassing individual effects [9].
Table 2: Key Enzymes in 3,6-DHNA Metabolism
Enzyme | Function | Km for Substrate |
---|---|---|
A622 (Plants) | Reduces NA to 3,6-DHNA | 18 µM (NA) |
NRK (Mammals) | Phosphorylates NR/NARH | 0.5–5 µM |
NMNATs | Adenylates NMN/NaMN to NAD+/NAAD | 0.1–50 µM |
3,6-DHNA intersects with hydroxycinnamic acid (HCA) metabolism through shared precursors and competing enzymatic reactions. In plants, putrescine—a precursor of the pyrrolidine ring in nicotine—diverges toward HCA conjugation when alkaloid synthesis is suppressed. Transgenic tobacco lines with silenced putrescine N-methyltransferase (PMT) show:
This metabolic shift occurs because cadaverine (a putrescine analog) is shunted toward HCA amidation when pyrrolidine ring biosynthesis is impaired. 3,6-DHNA pools increase due to unutilized nicotinic acid, driving anatabine formation via dimerization of dihydropyridine intermediates [8] [3]. HCA conjugates further deplete S-adenosylmethionine (SAM), a methyl donor required for putrescine methylation, creating a feedback loop that amplifies 3,6-DHNA flux [8].
In mammals, 3,6-DHNA’s decarboxylation product, 1,4-dihydropyridine, may scavenge electrophilic toxins via NADPH-independent reduction, indirectly preserving glutathione-dependent antioxidant systems [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7